molecular formula C8H11N3O2 B13855683 6-methoxy-N,N-dimethylpyridazine-3-carboxamide

6-methoxy-N,N-dimethylpyridazine-3-carboxamide

Cat. No.: B13855683
M. Wt: 181.19 g/mol
InChI Key: FSYCURZPGBTOKM-UHFFFAOYSA-N
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Description

6-methoxy-N,N-dimethylpyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications. The presence of the methoxy group and the dimethylamino group in the structure of this compound contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N,N-dimethylpyridazine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-3-nitropyridazine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas.

    Amidation: The resulting 6-methoxy-3-aminopyridazine is then reacted with dimethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N,N-dimethylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: 6-hydroxy-N,N-dimethylpyridazine-3-carboxamide.

    Reduction: 6-methoxy-N,N-dimethylpyridazine-3-amine.

    Substitution: 6-halogen-N,N-dimethylpyridazine-3-carboxamide.

Scientific Research Applications

6-methoxy-N,N-dimethylpyridazine-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-methoxy-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-methoxy-N,N-dimethylpyridazine-3-carboxamide can be compared with other similar compounds, such as:

    6-methoxy-3-pyridazinamine: Similar structure but lacks the carboxamide group.

    6-methoxy-2-naphthylpropanamide: Contains a naphthyl group instead of a pyridazine ring.

    6-methoxy-2(3H)-benzoxazolone: Contains a benzoxazolone ring instead of a pyridazine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological activities, which may differ from those of the similar compounds listed above.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-methoxy-N,N-dimethylpyridazine-3-carboxamide

InChI

InChI=1S/C8H11N3O2/c1-11(2)8(12)6-4-5-7(13-3)10-9-6/h4-5H,1-3H3

InChI Key

FSYCURZPGBTOKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN=C(C=C1)OC

Origin of Product

United States

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